Modafinil

DAT binding IC50 in vitro pharmacology

Procure Modafinil (112111-49-6) as a reference BCS Class II eugeroic with established low DAT affinity (IC₅₀ ~3 µM), reducing abuse liability concerns in preclinical wakefulness studies. Its aqueous solubility <1 mg/mL provides a validated benchmark for advanced DDS formulation (SMEDDS, nanocrystal) efficacy assessment. With quantified CYP2C19 induction (90% ↑ omeprazole AUC) and CYP3A4 inhibition (34% ↓ midazolam AUC), it is an essential probe for DDI protocols. The diverging PK profiles of racemate vs. R-enantiomer (44% higher C_min for armodafinil) support critical stereochemistry/PK-PD modeling.

Molecular Formula C15H15NO2S
Molecular Weight 273.4 g/mol
CAS No. 112111-49-6
Cat. No. B037608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameModafinil
CAS112111-49-6
Synonyms2-((diphenylmethyl)sulfinyl)acetamide
2-((R)-(diphenylmethyl)sulfinyl)acetamide
Alertec
armodafinil
benzhydrylsulfinylacetamide
CRL 40476
CRL-40476
modafinil
Modiodal
Nuvigil
Provigil
R Modafinil
R-modafinil
Sparlon
Vigil
Molecular FormulaC15H15NO2S
Molecular Weight273.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)N
InChIInChI=1S/C15H15NO2S/c16-14(17)11-19(18)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H2,16,17)
InChIKeyYFGHCGITMMYXAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly soluble
Practically insoluble in water and cyclohexane. Sparingly to slightly soluble in methanol and acetone.
In water, 170.1 mg/L at 25 °C (est)
6.22e-01 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Modafinil (CAS 112111-49-6): A Wakefulness-Promoting Agent with Distinct Dopamine Transporter Binding and Pharmacokinetic Profile


Modafinil (2-[(diphenylmethyl)sulfinyl]acetamide) is a racemic wakefulness-promoting agent (eugeroic) primarily indicated for excessive daytime sleepiness associated with narcolepsy, obstructive sleep apnea, and shift work sleep disorder. It is a biopharmaceutics classification system (BCS) Class II drug with low aqueous solubility (<1 mg/mL) and high permeability, which directly impacts its formulation requirements and bioavailability [1] [2]. Its mechanism involves competitive binding to the dopamine transporter (DAT) with an IC₅₀ of approximately 3 µM, but it exhibits an atypical interaction compared to classical cocaine-like inhibitors [3].

Modafinil vs. Armodafinil: Why Milligrams Are Not Equivalent


Although modafinil and its R-enantiomer (armodafinil) share identical terminal elimination half-lives (~13–15 hours), their pharmacokinetic profiles differ substantially due to the rapid clearance of the S-isomer in racemic modafinil (S-isomer t₁/₂ = 4–5 hours) [1] [2]. Following equal milligram doses, armodafinil achieves 44% higher late-day plasma concentrations and 40–64% higher total systemic exposure (AUC) than modafinil [3] [4]. These differences are not rectifiable by simply increasing the racemate dose without introducing potential safety concerns [3]. Consequently, procurement decisions must account for whether the specific pharmacokinetic profile of racemic modafinil or the R-enantiomer is required for the intended application.

Quantitative Evidence for Modafinil Selection: Pharmacological, Pharmacokinetic, and Formulation Differentiation


Dopamine Transporter Binding Affinity: Modafinil vs. Classical Stimulants

Modafinil exhibits moderate affinity for the dopamine transporter (DAT) with an IC₅₀ of approximately 3 µM. In contrast, classical stimulants such as cocaine and methylphenidate display substantially higher potency at DAT (cocaine IC₅₀ ≈ 0.1–0.5 µM). However, modafinil interacts with DAT in an atypical manner, preferentially binding to a more inward-facing transporter conformation, whereas cocaine-like inhibitors bind to the outward-facing conformation [1].

DAT binding IC50 in vitro pharmacology

Pharmacokinetic Exposure: Racemic Modafinil vs. Armodafinil (R-Isomer)

Following a single 200 mg oral dose, racemic modafinil achieves a mean AUC₀–∞ of 66.4 µg·h/mL, whereas armodafinil 200 mg achieves a mean AUC₀–∞ of 108.8 µg·h/mL. This represents a 64% higher systemic exposure for armodafinil on a milligram-to-milligram basis (geometric mean AUC ratio = 1.64; 95% CI: 1.60–1.68; P < 0.001) [1]. The difference arises because the S-isomer in racemic modafinil is rapidly eliminated (t₁/₂ = 4–5 hours) while the R-isomer persists (t₁/₂ ≈ 15 hours) [2].

AUC bioavailability Cmax pharmacokinetics

Late-Day Plasma Concentrations: Modafinil vs. Armodafinil at Steady State

At steady state following once-daily morning administration, dose-normalized (200 mg/day) plasma concentrations of armodafinil are 44% higher than those of modafinil during the late-day period (3 pm to 7 pm after an 8 am dose). Additionally, armodafinil exhibits 28% less fluctuation and 42% less swing in plasma concentrations across the 24-hour interval compared to racemic modafinil [1].

steady-state pharmacokinetics Cmin fluctuation late-day concentration

CYP450 Enzyme Induction: Modafinil as a Perpetrator of Drug-Drug Interactions

Modafinil demonstrates differential effects on cytochrome P450 enzymes. Following dosing to steady state (200 mg daily for 7 days), modafinil reduces the AUC of midazolam (CYP3A4 probe substrate) by 34% (AUC ratio = 0.66; 95% CI: ±0.12) and increases the AUC of omeprazole (CYP2C19 probe substrate) by 90% (AUC ratio = 1.90; 95% CI: ±0.53). A single 200 mg dose does not significantly affect CYP3A4 but increases omeprazole AUC by 36% [1].

CYP2C19 CYP3A4 drug-drug interaction AUC ratio

Formulation Solubility: Modafinil as a BCS Class II Compound Requiring Specialized Delivery Systems

Modafinil exhibits aqueous solubility of less than 1 mg/mL, classifying it as a BCS Class II drug (low solubility, high permeability) [1]. This physicochemical property necessitates specialized formulation approaches to achieve adequate oral bioavailability. A self-microemulsifying drug delivery system (SMEDDS) for modafinil achieved a globule size <20 nm and demonstrated significantly higher Cmax, AUC, and relative bioavailability compared to conventional suspension and marketed formulations (P < 0.05) [2].

BCS Class II solubility lipid-based formulation bioavailability

Cognitive Enhancement Efficacy: Modafinil vs. Methylphenidate in Healthy Adults

In a meta-analysis of cognitive performance in healthy non-sleep-deprived adults, modafinil produced a small overall effect size (SMD = 0.12, P = 0.01) and specifically improved memory updating (SMD = 0.28, P = 0.03). In contrast, methylphenidate produced a larger overall effect (SMD = 0.21, P = 0.0004) driven by improvements in recall (SMD = 0.43, P = 0.0002), sustained attention (SMD = 0.42, P = 0.0004), and inhibitory control (SMD = 0.27, P = 0.03) [1].

cognitive enhancement executive function memory updating meta-analysis

Optimal Application Scenarios for Modafinil Based on Differential Evidence


Research Requiring Wakefulness Promotion with Minimal Abuse Liability

Modafinil's moderate DAT binding affinity (IC₅₀ ≈ 3 µM) and atypical transporter interaction confer reduced abuse potential compared to classical stimulants like cocaine or methylphenidate [1]. This profile makes modafinil the preferred choice for preclinical or clinical studies investigating wakefulness promotion, fatigue countermeasures, or cognitive enhancement in populations where addiction liability is a primary safety concern. The documented lower DAT potency (10–30 fold less than cocaine) provides a quantitative basis for regulatory submissions emphasizing safety differentiation.

Formulation Development and Drug Delivery Research Targeting BCS Class II Compounds

With aqueous solubility <1 mg/mL, modafinil serves as an exemplary BCS Class II model compound for developing and validating advanced drug delivery systems such as self-microemulsifying formulations (SMEDDS), nanoparticle-based carriers, or cocrystal engineering [2] [3]. The quantifiable improvement in relative bioavailability achieved with lipid-based formulations (P < 0.05 vs. suspension) provides a benchmark for assessing novel delivery technologies designed to overcome solubility-limited absorption.

CYP450-Mediated Drug-Drug Interaction Studies

Modafinil's distinct perpetrator effects on CYP2C19 (90% increase in omeprazole AUC) and CYP3A4 (34% decrease in midazolam AUC) following steady-state dosing establish it as a valuable probe compound for drug-drug interaction studies [4]. Research protocols investigating CYP450 induction or inhibition phenomena can leverage modafinil as a reference perpetrator with quantitatively defined effects on key metabolic pathways. This is particularly relevant for studies evaluating co-administration with CYP3A4 substrates (e.g., oral contraceptives, certain immunosuppressants) or CYP2C19 substrates.

Comparative Pharmacokinetic/Pharmacodynamic Modeling of Racemic vs. Enantiopure Compounds

The substantial pharmacokinetic divergence between racemic modafinil and its R-enantiomer armodafinil—specifically the 64% higher AUC and 44% higher late-day plasma concentrations for armodafinil despite identical terminal half-lives—provides a robust dataset for PK/PD modeling of racemate vs. single-enantiomer therapeutics [5] [6]. Modafinil serves as a well-characterized comparator for studies examining the clinical implications of stereochemistry on drug exposure, duration of action, and therapeutic window.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Modafinil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.